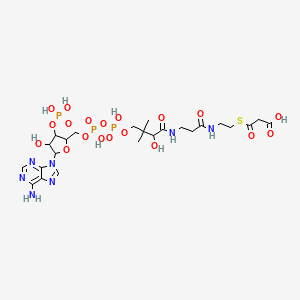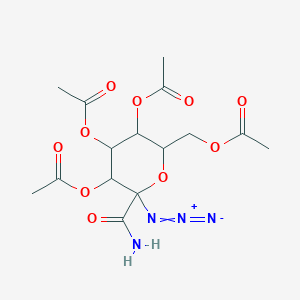
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide: is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to a galactopyranosyl ring. It is often used in synthetic chemistry and biochemistry due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide typically involves multiple steps:
Formylation: Finally, the azido sugar is treated with formic acid or a formylating agent to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of glycosylation processes and as a probe for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide involves its reactivity towards nucleophiles and its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
Uniqueness
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide is unique due to its specific configuration and the presence of both azido and formyl groups. This combination allows for versatile reactivity and makes it a valuable compound in synthetic and biological applications.
Properties
Molecular Formula |
C15H20N4O10 |
|---|---|
Molecular Weight |
416.34 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24) |
InChI Key |
MFQSHUZKGGRDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


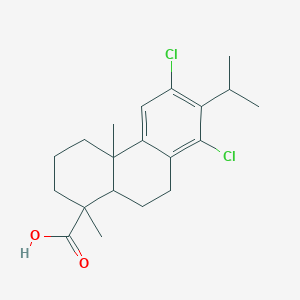
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
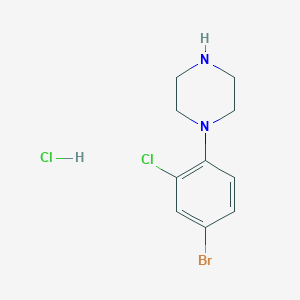
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
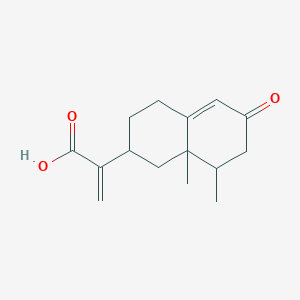
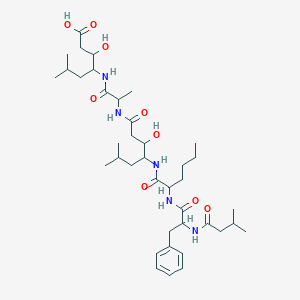
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
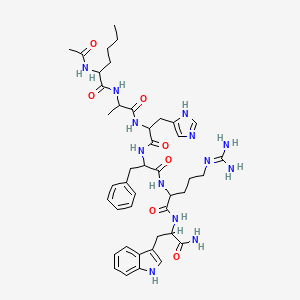
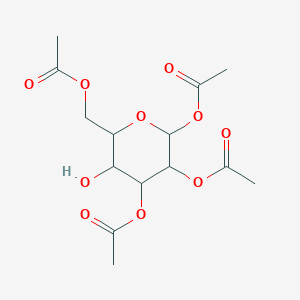
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
